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molecular formula C10H13NO2 B139412 Ethyl 4-(methylamino)benzoate CAS No. 10541-82-9

Ethyl 4-(methylamino)benzoate

Cat. No. B139412
M. Wt: 179.22 g/mol
InChI Key: VHTKEUCWOHEYLB-UHFFFAOYSA-N
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Patent
US07384952B2

Procedure details

A mixture of ethyl p-aminobenzoate (25.2 g), triethyl orthoformate (80 g) and trifluoroacetic acid (0.2 mL) is refluxed under heating for 3 hours. After cooling, the reaction mixture is concentrated in vacuo and the residue is subjected to azeotropic distillation with ethanol. The residue is suspended in ethanol (400 mL) and thereto is added sodium borohydride (23 g), and the mixture is refluxed under heating for 3 hours. After cooling, to the reaction mixture is added ethyl acetate and water. The mixture is stirred at room temperature for 1 day. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (Solvent; n-hexane:ethyl acetate=4:1) to give ethyl 4-(methylamino)benzoate (12.7 g, yield; 46%) as a pale yellow amorphous powder. MS (APCI) m/z: 180 [M+H]+
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH:13](OCC)(OCC)OCC.FC(F)(F)C(O)=O>>[CH3:13][NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
80 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
0.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is subjected to azeotropic distillation with ethanol
ADDITION
Type
ADDITION
Details
is added sodium borohydride (23 g)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling, to the reaction mixture
ADDITION
Type
ADDITION
Details
is added ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography on silica gel (Solvent; n-hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
CNC1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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